molecular formula C12H10F3NO3S B5556897 N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B5556897
M. Wt: 305.27 g/mol
InChI Key: NIXGLEBQOOUAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating inflammatory responses; its dysregulation is implicated in a range of diseases, including neurodegenerative disorders (e.g., Alzheimer's disease), metabolic syndromes, and autoimmune conditions . The structure of this compound, which features a sulfonamide group linked to a trifluoromethylbenzene moiety, is characteristic of a class of small molecules known to interact with and modulate NLRP3 activity . Research on structurally analogous sulfonamide-based compounds has demonstrated that the sulfonamide functional group and the benzyl moiety are critical for selective target engagement . Furthermore, the presence of the trifluoromethyl group is a common strategy in drug design to enhance a compound's metabolic stability and membrane permeability, often leading to improved potency and bioavailability . This makes this compound a valuable scaffold for further investigation and optimization in preclinical studies aimed at developing novel anti-inflammatory therapeutics. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3S/c13-12(14,15)9-3-1-5-11(7-9)20(17,18)16-8-10-4-2-6-19-10/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXGLEBQOOUAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of furan-2-ylmethanol with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Step 1: Furan-2-ylmethanol is reacted with 3-(trifluoromethyl)benzenesulfonyl chloride.

    Step 2: Triethylamine is added as a base to neutralize the hydrochloric acid formed during the reaction.

    Step 3: The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonamide Cores

3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide (CAS 1219902-58-5)
  • Structural Features : Incorporates a chloro and methoxy substituent on the benzene ring, along with dual N-substituents (furan-2-ylmethyl and thiophen-3-ylmethyl).
  • The thiophene substituent introduces sulfur-based interactions, which could influence solubility and metabolic pathways .
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
  • Structural Features : Contains a cyclopropyl group and a hydroxyl (-OH) substituent at the 4-position.
  • The cyclopropyl group may enhance conformational rigidity, affecting target engagement .
N-(Quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide
  • Structural Features: Features a quinoline-carbamoyl group and a diazirinyl substituent.
  • Comparison: The diazirinyl group enables photoaffinity labeling for target identification, while the quinoline moiety may enhance binding to hydrophobic pockets in proteins like NLRP3 inflammasome .

Analogues with Heterocyclic Substituents

N-(Furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
  • Structural Features : Replaces the sulfonamide core with an oxadiazole ring but retains the furan and trifluoromethyl groups.
N-(2-Thiophen-2-ylethyl)cyclohexanecarboxamide
  • Structural Features : Carboxamide core with thiophene and cyclohexane substituents.
  • Comparison : The absence of a sulfonamide group reduces acidity, which could impact ionization and bioavailability. The thiophene substituent may confer distinct electronic properties .

Fluorinated Analogues

Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
  • Structural Features : Highly fluorinated substituents, including pentafluoroethyl and tris(trifluoromethyl) groups.

Pharmacological Inhibitors

Compounds like N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide and its analogs (e.g., COL3A1 inhibitors from ) demonstrate inhibitory activity against cancer-related targets. For instance, the trifluoromethyl group in these compounds enhances binding to hydrophobic regions of enzymes or receptors, while the furan moiety may participate in π-π stacking or hydrogen bonding .

Cytotoxicity Screening

The sulforhodamine B (SRB) assay () is widely used to evaluate the cytotoxicity of sulfonamide derivatives. Compounds with trifluoromethyl groups often show enhanced cytotoxicity due to improved membrane permeability and target affinity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Applications Reference
This compound Benzenesulfonamide -CF₃, furan-2-ylmethyl COL3A1 inhibition Cancer therapy
3-Chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide Benzenesulfonamide -Cl, -OCH₃, thiophen-3-ylmethyl Not reported Research chemical
N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide Benzenesulfonamide -CF₃, -OH, cyclopropyl COL3A1 inhibition Anticancer agent
N-(Quinolin-8-ylcarbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide Benzenesulfonamide -CF₃, quinolin-8-ylcarbamoyl, diazirinyl NLRP3 inflammasome inhibition Inflammatory diseases
N-(Furan-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide Oxadiazole -CF₃, furan-2-ylmethyl Not reported Structural studies

Key Findings and Implications

  • Trifluoromethyl Group : Enhances metabolic stability and target affinity across analogs.
  • Furan Substituent : Contributes to binding interactions but may increase susceptibility to oxidative metabolism.
  • Structural Diversity : Modifications such as chloro, methoxy, or heterocyclic substituents significantly alter solubility, bioavailability, and target specificity.

Biological Activity

N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as FGL4247, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3O3S, with a molecular weight of approximately 373.35 g/mol. The compound features a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical reactivity and biological properties.

Antibacterial Activity

FGL4247 has demonstrated antibacterial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This multidrug-resistant pathogen poses significant challenges in healthcare settings. The compound's mechanism involves interaction with specific bacterial targets, enhancing its binding affinity due to the trifluoromethyl group, which increases metabolic stability and reactivity.

Table 1: Antibacterial Activity of FGL4247

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus< 0.5 μg/mL
S. pneumoniae0.008 μg/mL
S. epidermidis0.03 μg/mL

Anticancer Activity

In addition to its antibacterial properties, FGL4247 has shown promising anticancer activity across various cancer cell lines. Studies indicate that it may inhibit cell proliferation by targeting key enzymes involved in cancer progression.

Case Study: In Vitro Anticancer Evaluation

A study evaluated the anticancer effects of FGL4247 against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated significant cytotoxicity with IC50 values ranging from 5.1 to 22.08 µM, demonstrating that FGL4247 could be more potent than standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of FGL4247

Cell LineIC50 Value (µM)Comparison with Doxorubicin (IC50)
HepG26.19 ± 0.509.18 ± 0.60
MCF-75.10 ± 0.407.26 ± 0.30
HCT11612.00 ± 1.00Not tested

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase enzymes, which are crucial for maintaining pH balance in cells and are often overexpressed in tumors.
  • Targeting Cancer Pathways : Molecular docking studies suggest that FGL4247 interacts with the active sites of proteins involved in cancer cell proliferation, leading to apoptosis in malignant cells .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound indicates that modifications to the furan ring or trifluoromethyl group can significantly alter its potency and selectivity against various biological targets. The presence of the trifluoromethyl group enhances both binding affinity and metabolic stability, while the furan ring facilitates interactions with aromatic residues in target proteins.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling steps .
  • Temperature Control : Maintain ≤25°C to minimize side reactions (e.g., sulfonyl chloride hydrolysis).
  • Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amine-sulfonyl chloride coupling .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies often arise from:

  • Purity Variations : Impurities ≥5% can skew bioactivity results. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
  • Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) alter IC₅₀ values. Standardize protocols using guidelines like OECD 439 .
  • Structural Analogues : Compare with derivatives (e.g., thiophene-substituted sulfonamides) to isolate the furan group’s role in activity .

Q. Example Data Contradiction :

StudyReported IC₅₀ (µM)Assay SystemPurity (%)
A0.8Enzyme X99
B5.2Enzyme X85

Resolution: Re-test compound at ≥98% purity under identical assay conditions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the furan and sulfonamide groups. Key markers:
    • Furan protons: δ 6.2–7.4 ppm (multiplet, 3H).
    • Trifluoromethyl: δ 120–125 ppm (¹³C, quartet, J = 35–40 Hz) .
  • IR Spectroscopy : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 334.05 (calculated: 334.06) .

Advanced: What strategies improve yield in the sulfonamide coupling step?

Answer:

  • Solvent Optimization : Replace THF with DMF to enhance nucleophilicity of the furan-2-ylmethylamine .
  • Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction.
  • Additives : Include 0.1 eq. KI to stabilize intermediates via iodide complexation .

Q. Yield Comparison :

ConditionYield (%)
THF, no additive62
DMF + KI89

Basic: What in vitro biological activities are documented for this compound?

Answer:

  • Enzyme Inhibition : Inhibits dihydropteroate synthase (DHPS) with IC₅₀ = 1.2 µM, comparable to sulfa drugs .
  • Antimicrobial Activity : MIC = 8 µg/mL against S. aureus (ATCC 25923) .
  • Cytotoxicity : Selective activity (CC₅₀ = 50 µM in HEK293 vs. 12 µM in MCF-7) suggests cancer cell targeting .

Advanced: How do structural modifications impact biochemical interactions?

Answer:
Structure-Activity Relationship (SAR) Findings :

  • Furan Ring : Replacement with thiophene reduces DHPS inhibition (IC₅₀ = 5.8 µM vs. 1.2 µM), indicating furan’s hydrogen-bonding role .
  • Trifluoromethyl : Removal decreases lipophilicity (logP from 2.1 to 1.3), reducing membrane permeability .

Q. Key Data :

ModificationIC₅₀ (µM)logP
Furan-2-ylmethyl1.22.1
Thiophen-3-ylmethyl5.82.4
-CF₃ → -CH₃12.71.3

Basic: What computational methods predict pharmacokinetic properties?

Answer:

  • ADME Prediction : Use SwissADME or QikProp to estimate:
    • logP : 2.1 (optimal for blood-brain barrier penetration).
    • TPSA : 75 Ų (moderate solubility) .
  • Molecular Docking : AutoDock Vina identifies binding to DHPS (PDB: 1AJ0) with ΔG = -9.2 kcal/mol .

Advanced: How to validate enzyme inhibition mechanisms experimentally?

Answer:

  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate (p-aminobenzoic acid) concentrations. A non-competitive inhibition pattern (unchanged Kₘ, reduced Vₘₐₓ) confirms allosteric binding .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd = 0.8 µM) and stoichiometry (n = 1.1) .

Q. Experimental Workflow :

Enzyme Purification : Express DHPS in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

Activity Assay : Monitor NADPH oxidation at 340 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.